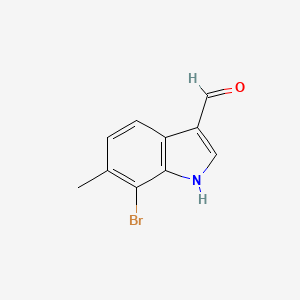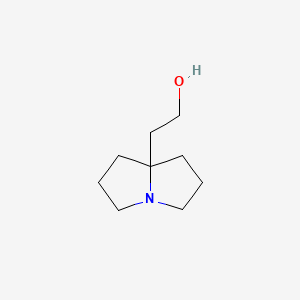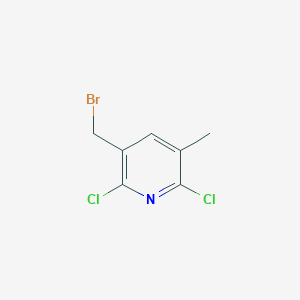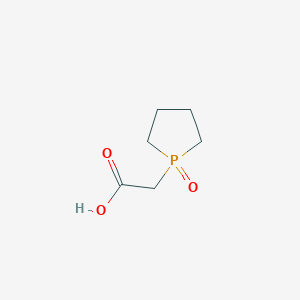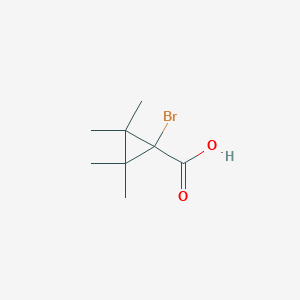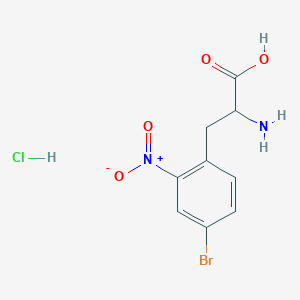
2-Amino-3-(4-bromo-2-nitrophenyl)propanoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride is an organic compound with the chemical formula C9H10BrN2O4·HCl. It is a derivative of phenylalanine, where the amino acid L-phenylalanine has a bromine atom substituted at the carbon 4 position
Vorbereitungsmethoden
The synthesis of 2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride typically involves the bromination of L-phenylalanine followed by nitration. The reaction conditions include the use of bromine and nitric acid under controlled temperatures to ensure the selective substitution at the desired positions . Industrial production methods may involve large-scale bromination and nitration processes with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and bromo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-Amino-3-(4-bromo-2-aminophenyl)propanoic acid hydrochloride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, bromine, and reducing agents such as hydrogen gas or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to target molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride can be compared with other similar compounds such as:
2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride: Lacks the bromine atom, resulting in different reactivity and applications.
2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride:
Eigenschaften
Molekularformel |
C9H10BrClN2O4 |
|---|---|
Molekulargewicht |
325.54 g/mol |
IUPAC-Name |
2-amino-3-(4-bromo-2-nitrophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9BrN2O4.ClH/c10-6-2-1-5(3-7(11)9(13)14)8(4-6)12(15)16;/h1-2,4,7H,3,11H2,(H,13,14);1H |
InChI-Schlüssel |
YKJZWWAVLDJIFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


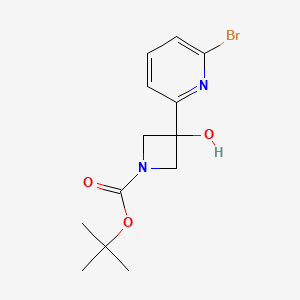
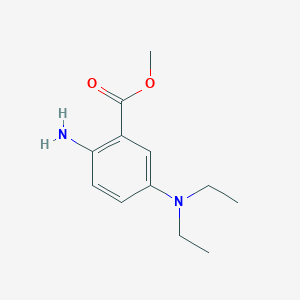
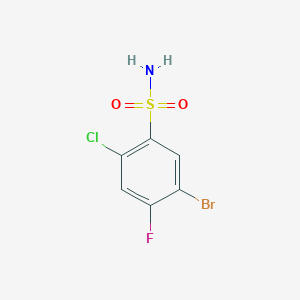
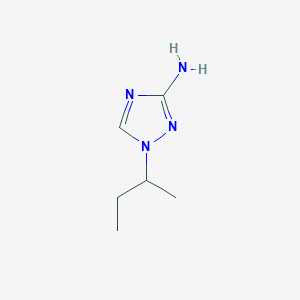
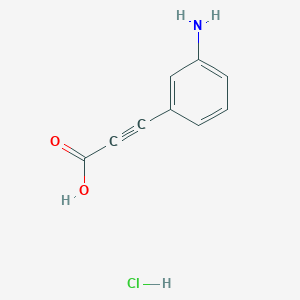
![Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13515863.png)
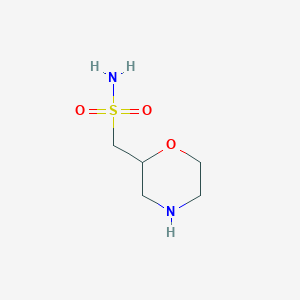
amino}propanoic acid](/img/structure/B13515877.png)
